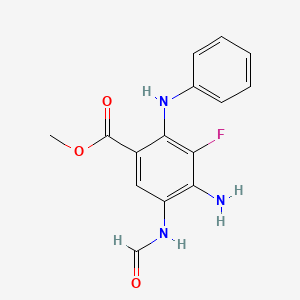
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H17F4N3O2 and its molecular weight is 383.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, starting with the construction of the 6-Ethyl-5-fluoropyrimidin-4-yl intermediate. This intermediate is then linked to pyrrolidine through a nucleophilic substitution reaction. Finally, the methanone group is incorporated, resulting in the target compound. Key reaction conditions include controlled temperatures, specific solvents, and catalysts to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may leverage flow chemistry techniques for enhanced efficiency and scalability. Continuous flow reactors can maintain optimal reaction conditions, leading to consistent quality and yield. Industrial processes prioritize sustainability and cost-effectiveness, utilizing green chemistry principles wherever possible.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation, especially at the methanone group, leading to the formation of various oxidized derivatives.
Reduction: Reductive conditions may target the pyrimidine ring or the methanone group, altering the compound’s properties.
Substitution: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as ammonia (NH3) and hydroxide (OH-) are frequently used under mild to moderate conditions.
Major Products:
Oxidation products include carboxylic acids and ketones.
Reduction products may yield alcohols and amines.
Substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a precursor or intermediate in the synthesis of complex organic molecules, contributing to the development of new materials and catalysts.
Biology: Its structural analogs may exhibit biological activity, making it valuable in drug discovery and design.
Medicine: Potential pharmacological activities include anti-inflammatory, antiviral, and anticancer properties, subject to ongoing research and clinical trials.
Industry: Its unique chemical properties are leveraged in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
Molecular Targets and Pathways: The compound's activity, particularly in biological contexts, often involves interactions with specific enzymes or receptors. Its fluorinated groups and methanone moiety can enhance binding affinity and specificity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling and metabolic processes.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)benzylamine
6-Ethyl-5-fluoropyrimidine
1-Pyrrolidinyl(phenyl)methanone
Uniqueness: Unlike its analogs, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone combines both fluorinated aromatic and pyrimidine moieties, providing unique electronic properties and reactivity patterns. Its structure allows for diverse interactions in chemical and biological systems, distinguishing it from other compounds.
Propiedades
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2/c1-2-14-15(19)16(24-10-23-14)27-11-7-8-25(9-11)17(26)12-5-3-4-6-13(12)18(20,21)22/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUOWKPFLPDRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[5.1.0]octan-4-amine hydrochloride](/img/structure/B2928439.png)



![2-Cyclopropyl-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2928445.png)
![ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate](/img/structure/B2928448.png)


![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2928452.png)

![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)

